![molecular formula C16H24N2 B12841621 (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[221]heptan-2-amine is a complex organic compound known for its unique bicyclic structure This compound is characterized by its three-dimensional configuration, which includes a bicyclo[221]heptane core with a pyridin-2-ylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the bicyclic core with a pyridin-2-ylmethyl halide under basic conditions.
Amine functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridin-2-ylmethyl group, potentially converting it to a piperidine derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group is known to engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. This compound may modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: Lacks the pyridin-2-ylmethyl group, resulting in different chemical properties and reactivity.
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptan-2-amine: Similar structure but with the pyridinyl group at a different position, affecting its binding affinity and biological activity.
Uniqueness: The presence of the pyridin-2-ylmethyl group in (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions with biological targets, thereby broadening its applicability in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C16H24N2 |
|---|---|
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
(1R,2R,4R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C16H24N2/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3/t12-,14-,16+/m1/s1 |
InChI-Schlüssel |
GWIRNARPJMQEML-XPKDYRNWSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=CC=N3 |
Kanonische SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)



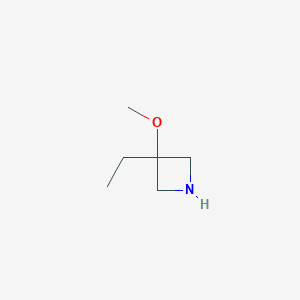

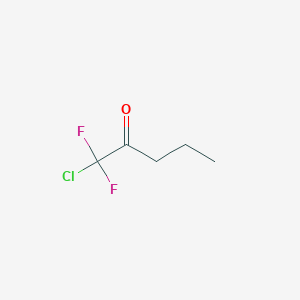
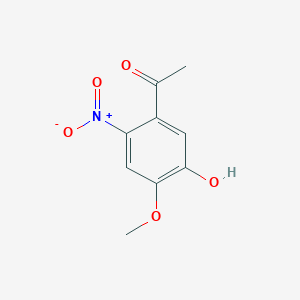
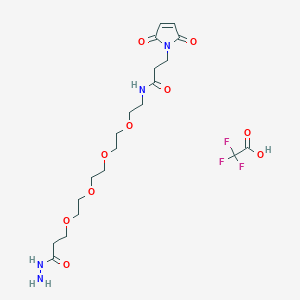


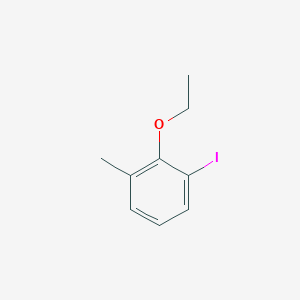

![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
